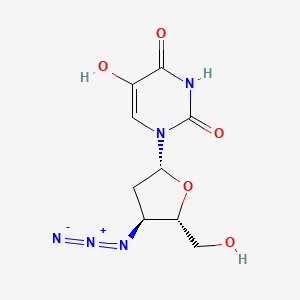

3'-Azido-2',3'-dideoxy-5-hydroxyuridine

Descripción general

Descripción

3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects primarily through the inhibition of DNA synthesis and induction of apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine involves multiple steps, starting from the appropriate nucleoside precursor. The azido group is introduced at the 3’ position through nucleophilic substitution reactions, typically using azide salts under mild conditions. The hydroxyl group at the 5’ position is retained or introduced through selective oxidation reactions .

Industrial Production Methods

Industrial production of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

3’-Azido-2’,3’-dideoxy-5-hydroxyuridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5’ position can be oxidized to form ketones or aldehydes.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve azide salts like sodium azide (NaN3) under mild conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of various azido-substituted derivatives.

Aplicaciones Científicas De Investigación

3'-Azido-2',3'-dideoxy-5-hydroxyuridine is a purine nucleoside analog with broad antitumor activity that targets indolent lymphoid malignancies . Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .

Biological Activity

this compound is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

** ضد الفيروسات Applications**

Various 3'-azido analogs of pyrimidine deoxyribonucleosides, including this compound, have been synthesized and tested against human immunodeficiency virus (HIV-1, HTLV-III/LAV) in human peripheral blood mononuclear cells . 3'-Azido analogues of thymidine, 3-(3-oxo-1-propenyl)thymidine, 2'-deoxyuridine, 2'-deoxy-5-bromouridine, 2'-deoxy-5-fluorocytidine, 2'-deoxy-5-iodouridine, 2'-deoxycytidine, 2'-deoxy-5-fluorouridine, 2'-deoxy-5-thiocyoanatouridine, 2'-deoxy-5-methylcytidine, 2'-deoxy-5-aminouridine, and 2'-deoxy-5-hydroxyuridine were found to have significant antiviral activity, with EC50 values of 0.002, 0.01, 0.2, 1.0, 1.0, 1.1, 1.2, 4.8, 5.1, 5.1, 6.2, and 10 microM, respectively .

Mecanismo De Acción

The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-hydroxyuridine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This prevents further DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .

Comparación Con Compuestos Similares

Similar Compounds

2’,3’-Dideoxyuridine: Lacks the azido group but shares similar antitumor properties.

3’-Azido-2’,3’-dideoxyadenosine: Another nucleoside analog with an azido group, used for similar applications.

Uniqueness

3’-Azido-2’,3’-dideoxy-5-hydroxyuridine is unique due to its specific structure, which combines the azido group and the hydroxyl group, enhancing its antitumor activity and specificity for targeting indolent lymphoid malignancies .

Actividad Biológica

3'-Azido-2',3'-dideoxy-5-hydroxyuridine (AZT-HU) is a purine nucleoside analog recognized for its potential in various therapeutic applications, particularly in antiviral and anticancer treatments. This compound has garnered attention due to its ability to inhibit viral replication and its interactions with multiple biological pathways.

AZT-HU functions primarily through its incorporation into viral RNA or DNA during replication, leading to termination of the nucleic acid chain. This mechanism is similar to other nucleoside analogs, which disrupt the normal function of polymerases involved in nucleic acid synthesis. The azido group at the 3' position is crucial for its activity, as it prevents further elongation of the nucleic acid strand once incorporated.

Antiviral Activity

AZT-HU exhibits broad-spectrum antiviral activity against several viruses, including:

- HIV : It acts as a reverse transcriptase inhibitor.

- HCV : Demonstrates efficacy in inhibiting hepatitis C virus replication.

- Influenza Virus : Shows potential in reducing viral load during infection.

The compound's effectiveness against these viruses is attributed to its ability to interfere with viral RNA synthesis and replication processes, as evidenced by various in vitro studies .

Antitumor Activity

Research indicates that AZT-HU possesses significant antitumor properties. It targets indolent lymphoid malignancies and has shown promise in:

- Inducing apoptosis in cancer cells.

- Inhibiting cell cycle progression.

- Modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .

Case Studies and Clinical Trials

A review of recent clinical trials highlights the ongoing research into AZT-HU's therapeutic potential. For instance:

- Phase I Trials : Focused on determining the maximum tolerated dose (MTD) and pharmacokinetics in healthy volunteers. These trials established safety profiles and dosing regimens for subsequent studies .

- Phase II Trials : Evaluated the efficacy of AZT-HU in patients with chronic viral infections, showing promising results in reducing viral load and improving patient outcomes .

| Trial Phase | Study Type | Participants | Key Findings |

|---|---|---|---|

| Phase I | Non-therapeutic | <50 healthy | Established MTD; assessed pharmacokinetics |

| Phase II | Exploratory | 100 patients | Efficacy in reducing viral load; safety noted |

Research Findings

Recent studies have demonstrated that AZT-HU not only inhibits viral replication but also modulates immune responses. For example, it has been shown to enhance the activity of CD8+ T cells against HIV-infected cells, suggesting a dual role in both direct antiviral action and immunomodulation .

Propiedades

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-4-1-7(19-6(4)3-15)14-2-5(16)8(17)11-9(14)18/h2,4,6-7,15-16H,1,3H2,(H,11,17,18)/t4-,6+,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXNSKSOBHVEGQ-UBKIQSJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149668 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111495-90-0 | |

| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-2',3'-dideoxy-5-hydroxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.